molecular formula C9H6Cl2O2 B13073737 3-(2,6-Dichlorophenyl)-3-oxopropanal

3-(2,6-Dichlorophenyl)-3-oxopropanal

Cat. No.: B13073737
M. Wt: 217.05 g/mol
InChI Key: IIRXMAZUHAWQDP-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-3-oxopropanal ( 1019029-86-7) is a high-purity chemical compound offered for research and development purposes. This compound, with the molecular formula C9H6Cl2O2 and a molecular weight of 217.05, is a beta-dicarbonyl derivative characterized by its 2,6-dichlorophenyl group . Its structure features both an aldehyde and a ketone functional group, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research . Researchers can utilize this compound in the exploration of novel synthetic pathways, particularly in the construction of more complex heterocyclic systems or as a precursor in the development of pharmacologically active molecules. The supplied material has a documented purity of 95% and is stored and handled according to standard safety protocols to ensure integrity . Available pack sizes include 1g, with sourcing options from global suppliers. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6Cl2O2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,5H,4H2

InChI Key

IIRXMAZUHAWQDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-3-oxopropanal typically involves the reaction of 2,6-dichlorobenzaldehyde with an appropriate reagent to introduce the oxopropanal group. One common method involves the use of a Claisen-Schmidt condensation reaction, where 2,6-dichlorobenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

On an industrial scale, the production of 3-(2,6-Dichlorophenyl)-3-oxopropanal may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,6-Dichlorophenyl)-3-oxopropanal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,6-Dichlorophenyl)-3-oxopropanal exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorophenyl group enhances its binding affinity to certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The dichlorophenyl moiety is a common feature among analogs, but substituents and functional groups significantly alter properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Weight (g/mol) Functional Groups Key Features
3-(2,6-Dichlorophenyl)-3-oxopropanal 2,6-Cl₂Ph, aldehyde, ketone 233.06 Aldehyde, β-keto Reactive aldehyde; potential for Schiff base formation
(2E)-3-(2,6-Dichlorophenyl)-1-(4-fluoro)propen-1-one 2,6-Cl₂Ph, α,β-unsaturated ketone, 4-F Not reported α,β-Unsaturated ketone Enhanced electrophilicity; antimicrobial activity
3-(3-Bromophenyl)-3-oxopropanoic acid 3-BrPh, carboxylic acid 243.054 Carboxylic acid, β-keto Higher acidity (pKa ~3–4); solubility in polar solvents
3-(5-Bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime Bromonaphthyl, oxime, 2,6-Cl₂Ph 543.23 (calculated) Oxime, ketone, naphthyl Chelation potential; extended conjugation for UV activity

Physicochemical Properties

  • Reactivity: The aldehyde group in 3-(2,6-dichlorophenyl)-3-oxopropanal makes it more reactive toward nucleophiles compared to carboxylic acid (e.g., 3-(3-bromophenyl)-3-oxopropanoic acid) or oxime derivatives .
  • Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility due to ionizable groups, whereas oxime and aldehyde analogs are more lipophilic .
  • Stability: α,β-Unsaturated ketones (e.g., the propenone derivative) are prone to Michael addition reactions, while oximes offer stability via resonance .

Biological Activity

3-(2,6-Dichlorophenyl)-3-oxopropanal is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound 3-(2,6-Dichlorophenyl)-3-oxopropanal features a dichlorophenyl group attached to a propanal backbone with a ketone functional group. The presence of the dichlorophenyl moiety is significant as it can influence the compound’s reactivity and biological interactions.

Biological Activity Overview

Research indicates that 3-(2,6-Dichlorophenyl)-3-oxopropanal exhibits various biological activities, including antibacterial and anti-inflammatory properties. The following sections detail specific findings related to its biological effects.

Antibacterial Activity

Studies have demonstrated that 3-(2,6-Dichlorophenyl)-3-oxopropanal possesses notable antibacterial properties. For instance, it has been evaluated against several Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

The compound's efficacy against these strains suggests its potential as a lead compound for developing new antibacterial agents.

The antibacterial mechanism of 3-(2,6-Dichlorophenyl)-3-oxopropanal may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Molecular docking studies suggest that the compound binds effectively to key bacterial enzymes, inhibiting their activity and leading to bacterial cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of 3-(2,6-Dichlorophenyl)-3-oxopropanal:

  • In Vitro Evaluation : A study conducted on S. pneumoniae showed that treatment with the compound resulted in significant inhibition of biofilm formation, indicating its potential utility in treating infections associated with biofilm-related resistance.
  • Synergistic Effects : Research exploring the combination of 3-(2,6-Dichlorophenyl)-3-oxopropanal with existing antibiotics revealed synergistic effects that enhanced antibacterial activity against resistant strains.

Research Findings

Recent studies have focused on optimizing the structure of 3-(2,6-Dichlorophenyl)-3-oxopropanal to improve its biological activity:

  • Structural Modifications : Variants of the compound have been synthesized with modifications to the dichlorophenyl group, leading to enhanced potency against specific bacterial strains.
  • Toxicity Studies : Preliminary toxicity assessments indicate that while the compound is effective against bacteria, it exhibits low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for further development.

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